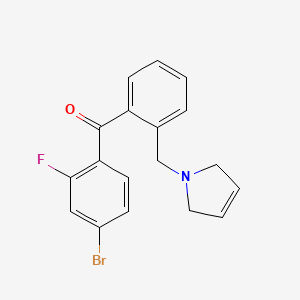

3',4'-Difluoro-3-(4-methylphenyl)propiophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of fluorinated aromatic compounds is a topic of significant interest due to their unique properties and potential applications. In the context of 3',4'-Difluoro-3-(4-methylphenyl)propiophenone, we can draw parallels from the synthesis of related fluorinated compounds. For instance, a novel fluorinated aromatic diamine monomer was synthesized by coupling a trifluoroacetophenone with 4-nitrophenyl phenyl ether, followed by reduction . Similarly, the synthesis of 4,4'-difluorobenzophenone has been explored through various methods, including the Fridel-Crafts alkylation hydrolysis method and halogen substitution method . These methods could potentially be adapted for the synthesis of 3',4'-Difluoro-3-(4-methylphenyl)propiophenone.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is crucial for understanding their properties and reactivity. For example, the crystal and molecular structure of anti-3',4'-difluoro-2-hydroxyiminopropiophenone was determined, revealing a trans-oid arrangement of the carbonyl and hydroxyimino-groups . This kind of structural information is vital for predicting the behavior of similar molecules, such as 3',4'-Difluoro-3-(4-methylphenyl)propiophenone, in various chemical environments.

Chemical Reactions Analysis

Fluorinated compounds often undergo unique chemical reactions due to the presence of fluorine atoms. For instance, the synthesis and intramolecular cyclisation of ortho-hydroxy-2,3,3,3-tetrafluoropropiophenone led to the formation of 3-fluoro-4-hydroxycoumarin . Additionally, [difluoro(phenylseleno)methyl]-trimethylsilane was used as a nucleophilic difluoromethylating reagent to incorporate difluoromethyl groups into carbonyl compounds . These reactions highlight the versatility of fluorinated compounds and suggest potential pathways for the reactivity of 3',4'-Difluoro-3-(4-methylphenyl)propiophenone.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are often remarkable, with high thermal stability and solubility in polar organic solvents . The presence of fluorine atoms can significantly influence these properties. For example, the synthesis of novel polyimides derived from a fluorinated diamine monomer resulted in polymers with excellent thermal stability and mechanical properties . Understanding these properties is essential for predicting the behavior of 3',4'-Difluoro-3-(4-methylphenyl)propiophenone in various applications.

Applications De Recherche Scientifique

Synthesis and Transformations

- 3',4'-Difluoro-3-(4-methylphenyl)propiophenone has been explored in various synthetic and transformation pathways. A study reported the synthesis of difluoro(phenylseleno)methyl trimethylsilane, a nucleophilic difluoromethylating reagent, employing this compound as a precursor (Qin et al., 2005).

Optical and Photophysical Properties

- The optical and photophysical properties of related compounds have been investigated, such as the study on BODIPY-based hydroxyaryl derivatives, which highlighted their use as fluorescent pH probes excitable with visible light (Baruah et al., 2005).

Molecular Structure and Analysis

- Molecular structure and analysis have been a key focus, with studies like the one on Methyl 4,4″-difluoro-5'-methoxy-1,1':3',1″-terphenyl-4'-carboxylate investigating its structure and properties using various analytical techniques (Sheena Mary et al., 2014).

Polymer Synthesis and Properties

- The compound has also been utilized in the synthesis of novel copolymers. For example, research has been conducted on novel copolymers of styrene using halogen ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, indicating its potential in the field of polymer science (Savittieri et al., 2022).

Quantum Mechanical Calculations

- Quantum mechanical studies, like the investigation into the spectral characteristics, biological activity, and photovoltaic cell efficiency of polycyclic aromatic chalcones, have also incorporated derivatives of this compound (Al-Otaibi et al., 2020).

Material Science Applications

- In material science, the compound has been involved in the synthesis and characterization of novel poly(arylene ether)s and related materials, demonstrating its versatility in this domain (Salunke et al., 2007).

Propriétés

IUPAC Name |

1-(3,4-difluorophenyl)-3-(4-methylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F2O/c1-11-2-4-12(5-3-11)6-9-16(19)13-7-8-14(17)15(18)10-13/h2-5,7-8,10H,6,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRRBCSYCYHYSCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCC(=O)C2=CC(=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50644150 |

Source

|

| Record name | 1-(3,4-Difluorophenyl)-3-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3',4'-Difluoro-3-(4-methylphenyl)propiophenone | |

CAS RN |

898769-37-4 |

Source

|

| Record name | 1-(3,4-Difluorophenyl)-3-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

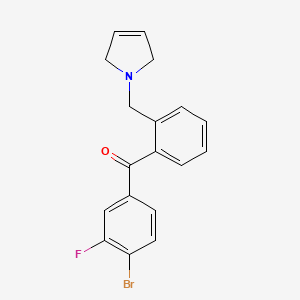

![Ethyl 4-[2-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate](/img/structure/B1327368.png)

![Ethyl 6-[2-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1327370.png)

![Ethyl 7-[2-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate](/img/structure/B1327371.png)